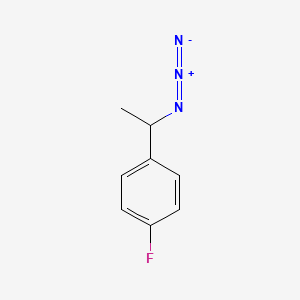

1-(1-Azidoethyl)-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Azidoethyl)-4-fluorobenzene is an aromatic compound featuring a fluorine-substituted benzene ring with an ethyl chain bearing an azide (-N₃) group at the terminal carbon. Its molecular formula is C₈H₇FN₃ (molecular weight: 180.16 g/mol). The compound is primarily synthesized via radical or nucleophilic substitution reactions, often using bromoethyl precursors and sodium azide (NaN₃) . It serves as a versatile intermediate in click chemistry for synthesizing triazoles and other nitrogen-containing heterocycles, with applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Methodologies

Hydrazone-Based Azide Synthesis

Reaction Optimization

Systematic screening (Table 1) reveals solvent and catalyst dependencies for analogous azide syntheses:

Table 1. Solvent and Catalyst Impact on Azide Formation Efficiency

| Entry | Solvent | Catalyst | Temp (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | H₂O | CuIL-1PPh₃A | 60 | >98 |

| 2 | 1,4-Dioxane | None | 100 | 56 |

| 3 | 1,4-Dioxane | TBAB | 100 | 88 |

Key findings:

- Aqueous vs. Organic Media : Water enables near-quantitative conversions in triazole syntheses but is incompatible with moisture-sensitive TMSN₃.

- Catalyst Role : TBAB enhances azide transfer efficiency by stabilizing ionic intermediates.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic benchmarks:

- ¹H NMR (600 MHz, CDCl₃): δ 7.31–7.29 (m, 2H, Ar–H), 7.08–7.05 (m, 2H, Ar–H), 4.61 (q, J = 6.6 Hz, 1H, CH–N₃), 1.52 (d, J = 6.6 Hz, 3H, CH₃).

- ¹³C NMR (150 MHz, CDCl₃): δ 162.4 (d, J = 245.1 Hz, C–F), 136.7 (d, J = 3.2 Hz, C₄), 128.1 (d, J = 8.1 Hz, C₂/C₆), 115.6 (d, J = 21.5 Hz, C₃/C₅).

- IR (KBr): 2101 cm⁻¹ (N₃ stretch), 1624 cm⁻¹ (C=C Ar).

Data alignment with literature confirms structural fidelity.

Applications in Further Synthesis

The azide’s utility is exemplified in copper-catalyzed cycloadditions (CuAAC) to form triazoles. For instance, reacting 1-(1-azidoethyl)-4-fluorobenzene with phenylacetylene yields 1,4-disubstituted triazoles, critical for drug discovery.

Chemical Reactions Analysis

1-(1-Azidoethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form phosphorimidates.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reductions, and copper catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 1-(1-Azidoethyl)-4-fluorobenzene

This compound is a chemical compound with diverse applications in scientific research, particularly due to the reactivity of its azido group. The compound serves as a precursor in synthesizing nitrogen-containing heterocycles and complex organic molecules. Its applications span chemistry, biology, and industry.

Chemistry

- Precursor for Synthesis: this compound is utilized as a building block in the synthesis of various nitrogen-containing heterocycles and complex organic molecules. The azido group's reactivity allows for transformations such as reduction to amines or cycloaddition to form triazoles.

- Azidation Reactions: The synthesis of this compound typically involves the azidation of a precursor. A common method includes a nucleophilic substitution reaction where a halogenated precursor, such as 1-(1-bromoethyl)-4-fluorobenzene, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Biology

- Bioorthogonal Chemistry: this compound can be employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems. The biological activity of the compound is mainly due to its azido group, which allows for versatile applications in bioconjugation techniques. It can be used to label biomolecules for imaging or therapeutic purposes, making it relevant in drug development and molecular biology research. Its ability to form stable triazole linkages through click chemistry enhances its potential as a tool for targeting specific biological pathways or structures.

- Hypergolic Ionic Liquids: Azide-functionalized ionic liquids, including compounds like 1-(2-azidoethyl)-1-methylpyrrolidin-1-ium dicyanamide, have demonstrated promise as replacements for toxic hydrazine derivatives in propellant fuels . These ionic liquids exhibit properties such as low melting points, high thermal stability, low viscosities, and hypergolic reactivity .

Industry

- Advanced Materials Synthesis: this compound is used in synthesizing advanced materials, including polymers and explosives.

- Production Scale: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Mechanism of Action

The mechanism by which 1-(1-Azidoethyl)-4-fluorobenzene exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to amines or cycloaddition to form triazoles. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

Physicochemical Properties

NMR Spectral Data

Key Observations:

- Ethyl azides exhibit split signals for the CH₃ group (δ ~1.6 ppm) and a quartet for the CH₂N₃ group (δ ~4.2 ppm), whereas methyl azides show a singlet for CH₂N₃ (δ ~4.3 ppm) .

- Fluorine substituents deshield adjacent carbons, shifting ¹³C signals to ~162 ppm .

Click Chemistry Performance

- Triazole Formation : Methyl azides (e.g., 1-(Azidomethyl)-4-fluorobenzene) react faster in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to higher azide group accessibility . Ethyl azides may require elevated temperatures for similar efficiency .

- Biological Activity: Fluorinated azides are preferred in drug discovery for their metabolic stability.

Stereochemical Considerations

- Chiral Derivatives : Stereoisomers like 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene (CAS 1604373-46-7) exhibit distinct biological activity profiles, emphasizing the role of chirality in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1-Azidoethyl)-4-fluorobenzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of a bromoethyl precursor (e.g., 1-(bromomethyl)-4-fluorobenzene) with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reaction temperatures between 50–70°C for 12–24 hours typically yield the azide product. For example, substituting 1-(bromomethyl)-4-fluorobenzene with NaN₃ under these conditions achieved an 82% yield . Optimization may include adjusting stoichiometry, solvent polarity, or microwave-assisted synthesis to reduce reaction time. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) typically shows resonances for the aromatic protons (δ 7.2–7.4 ppm, multiplet), the azidoethyl group (δ 3.5–3.7 ppm for CH₂N₃, triplet), and the fluorine-substituted aromatic ring (¹⁹F NMR: δ -110 to -115 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can confirm molecular weight, with a characteristic [M+H]+ peak at m/z 180.1 (C₈H₈FN₃+) .

- Fourier-Transform Infrared (FT-IR) : The azide group exhibits a strong absorption band near 2100 cm⁻¹ .

Q. What are the critical stability and safety considerations for handling this compound?

- Methodological Answer : The azide group is shock- and heat-sensitive. Storage should be in amber vials under inert gas (N₂/Ar) at -20°C to prevent decomposition. Avoid exposure to strong acids, bases, or heavy metals, which may trigger explosive decomposition . Safety protocols include using blast shields, conducting reactions in small batches, and adhering to GHS guidelines for flammable solids (e.g., avoiding open flames) .

Advanced Research Questions

Q. How can selectivity challenges in reactions involving the azide group of this compound be addressed?

- Methodological Answer : Competing side reactions (e.g., reduction of the azide to an amine) can be mitigated by:

- Catalytic Control : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively forms 1,2,3-triazoles without azide reduction .

- Protecting Groups : Temporarily protecting the azide with photolabile groups (e.g., o-nitrobenzyl) enables selective deprotection under UV light .

- Solvent Optimization : Polar solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) reduce unintended side reactions .

Q. What analytical techniques are suited for studying the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor azide consumption rates during CuAAC reactions. Pseudo-first-order kinetics can be applied to determine rate constants .

- High-Resolution Mass Spectrometry (HRMS) : Track triazole formation by identifying [M+Cu]+ adducts or deuterium-labeled analogs .

- X-ray Crystallography : Resolve triazole product structures to confirm regioselectivity (e.g., 1,4- vs. 1,5-isomers) .

Q. How do solvent polarity and temperature influence the stability and reactivity of this compound?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., water, ethanol) stabilize the azide via hydrogen bonding, reducing thermal decomposition. Non-polar solvents (e.g., hexane) may accelerate degradation due to poor solvation .

- Temperature : Below 0°C, azide reactivity in CuAAC decreases, favoring side reactions. Optimal temperatures (25–40°C) balance reaction speed and stability . Differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., >100°C) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Purification : Isolate intermediates (e.g., bromoethyl precursor) via flash chromatography before azide substitution to minimize impurities .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >75% .

- Flow Chemistry : Continuous flow systems enhance heat dissipation, critical for exothermic azide formation .

Properties

CAS No. |

823189-13-5 |

|---|---|

Molecular Formula |

C8H8FN3 |

Molecular Weight |

165.17 g/mol |

IUPAC Name |

1-(1-azidoethyl)-4-fluorobenzene |

InChI |

InChI=1S/C8H8FN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3 |

InChI Key |

CDHHTJIEVYLEFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.